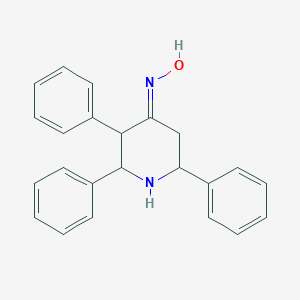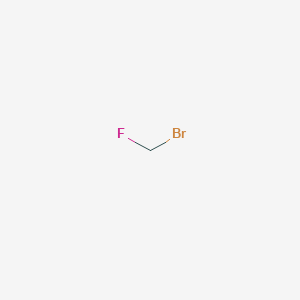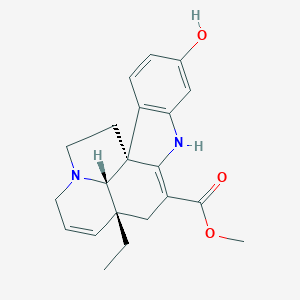
11-羟基塔伯森宁
描述
16-Hydroxytabersonine is a terpene indole alkaloid produced by the plant Catharanthus roseus . This compound is an intermediate in the biosynthesis of vindoline, which is a precursor for the pharmaceutically valuable compounds vinblastine and vincristine . These compounds are widely used in cancer chemotherapy due to their ability to disrupt microtubule formation .
科学研究应用
16-Hydroxytabersonine has several scientific research applications, including:
作用机制
Target of Action
The primary targets of 11-Hydroxytabersonine, also known as 16-Hydroxytabersonine, are the enzymes tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R) . These enzymes play a crucial role in the conversion of tabersonine to intermediates in the vindorosine and vindoline pathways .
Biochemical Pathways
The compound is involved in the biosynthesis of vindoline from the monoterpenoid indole alkaloid (MIA) precursor tabersonine . The conversion of tabersonine or 16-methoxytabersonine to 3-hydroxy-2,3-dihydrotabersonine or 3-hydroxy-16-methoxy-2,3-dihydrotabersonine, which are intermediates in the vindorosine and vindoline pathways, respectively, is facilitated by the action of T3O and T3R .
Pharmacokinetics
It’s known that the compound is an intermediate in the formation of vindoline, a precursor needed for the formation of the pharmaceutically valuable vinblastine and vincristine .
Result of Action
The action of 11-Hydroxytabersonine results in the production of intermediates in the vindorosine and vindoline pathways . These intermediates are crucial for the biosynthesis of the anticancer drugs vinblastine and vincristine .
Action Environment
The action of 11-Hydroxytabersonine is influenced by the environment within the plant Catharanthus roseus, where it is produced . The subsequent reaction products are transported from the leaf epidermis to specialized leaf mesophyll idioblast and laticifer cells to complete the biosynthesis of these MIAs . The expression of the genes encoding the target enzymes T3O and T3R is also influenced by the plant’s environment .
生化分析
Biochemical Properties
The biochemical properties of 11-Hydroxytabersonine are largely defined by its interactions with various enzymes and proteins. It is known that tabersonine is hydroxylated at the 16 position by the enzyme tabersonine 16-hydroxylase (T16H) to form 16-hydroxytabersonine . This reaction has been associated with two isoforms of T16H, namely T16H1 and T16H2 . Both isoforms exhibit high affinity for tabersonine and narrow substrate specificity .
Cellular Effects
It is known that the conversion of tabersonine to vindoline, which involves the hydroxylation of tabersonine to form 16-hydroxytabersonine, is a crucial step in the biosynthesis of vindoline . Vindoline is a major alkaloid accumulated in the leaves of Catharanthus roseus and serves as a precursor to the anticancer drugs vinblastine and vincristine .
Molecular Mechanism
The molecular mechanism of 11-Hydroxytabersonine involves its conversion to vindoline through a series of enzymatic reactions. The first step is the hydroxylation of tabersonine at the C-16 position by T16H to form 16-hydroxytabersonine . This reaction is catalyzed by two isoforms of T16H, T16H1 and T16H2 . The product of this reaction is then involved in further transformations leading to the formation of vindoline .
Temporal Effects in Laboratory Settings
It is known that the conversion of tabersonine to vindoline, which involves the formation of 16-hydroxytabersonine, is a key step in the biosynthesis of vindoline . This suggests that the effects of 11-Hydroxytabersonine could change over time as it is metabolized to form other compounds.
Metabolic Pathways
The metabolic pathway of 11-Hydroxytabersonine involves its conversion to vindoline through a series of enzymatic reactions. The first step is the hydroxylation of tabersonine at the C-16 position by T16H to form 16-hydroxytabersonine . This reaction is catalyzed by two isoforms of T16H, T16H1 and T16H2 . The product of this reaction is then involved in further transformations leading to the formation of vindoline .
Transport and Distribution
It is known that the conversion of tabersonine to vindoline, which involves the formation of 16-hydroxytabersonine, is a key step in the biosynthesis of vindoline . This suggests that 11-Hydroxytabersonine could be transported and distributed within cells as part of this metabolic pathway.
Subcellular Localization
It is known that the conversion of tabersonine to vindoline, which involves the formation of 16-hydroxytabersonine, is a key step in the biosynthesis of vindoline . This suggests that 11-Hydroxytabersonine could be localized within specific compartments or organelles as part of this metabolic pathway.
准备方法
Synthetic Routes and Reaction Conditions: 16-Hydroxytabersonine is synthesized from tabersonine through a hydroxylation reaction catalyzed by the enzyme tabersonine 16-hydroxylase . This enzyme, a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C-16 position of tabersonine . The reaction conditions typically involve the presence of oxygen and a suitable electron donor, such as NADPH .
Industrial Production Methods: Industrial production of 16-hydroxytabersonine is primarily achieved through biotechnological methods. This involves the use of genetically engineered microorganisms, such as Saccharomyces cerevisiae, which have been modified to express the necessary enzymes for the biosynthesis of 16-hydroxytabersonine from tabersonine . This method allows for the scalable production of the compound under controlled conditions.
化学反应分析
Types of Reactions: 16-Hydroxytabersonine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the C-16 position can be further oxidized to form 16-methoxytabersonine.
Methylation: The hydroxyl group can be methylated by the enzyme tabersonine 16-O-methyltransferase to form 16-methoxytabersonine.
Common Reagents and Conditions:
Methylation: Requires the presence of a methyl donor, such as S-adenosylmethionine, and the enzyme tabersonine 16-O-methyltransferase.
Major Products:
16-Methoxytabersonine: Formed through the methylation of 16-hydroxytabersonine.
相似化合物的比较
Tabersonine: The precursor to 16-hydroxytabersonine, which undergoes hydroxylation at the C-16 position.
Vindoline: The product formed from 16-hydroxytabersonine through a series of enzymatic reactions.
Vinblastine and Vincristine: Anticancer drugs synthesized from vindoline.
Uniqueness: 16-Hydroxytabersonine is unique due to its specific role in the biosynthesis of vindoline and its subsequent conversion to vinblastine and vincristine . The presence of the hydroxyl group at the C-16 position distinguishes it from other related compounds, such as tabersonine .
属性
IUPAC Name |
methyl (1R,12R,19S)-12-ethyl-5-hydroxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-20-7-4-9-23-10-8-21(19(20)23)15-6-5-13(24)11-16(15)22-17(21)14(12-20)18(25)26-2/h4-7,11,19,22,24H,3,8-10,12H2,1-2H3/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUFRJQCBVSCRZ-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032123 | |
| Record name | 16-Hydroxytabersonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22149-28-6 | |
| Record name | 11-Hydroxytabersonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22149-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Hydroxytabersonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022149286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Hydroxytabersonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-HYDROXYTABERSONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV2G76UPD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


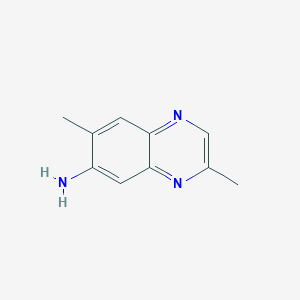
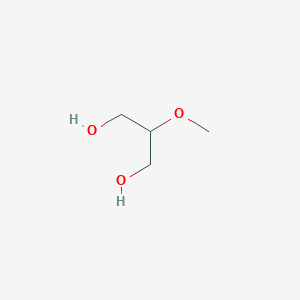
![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)
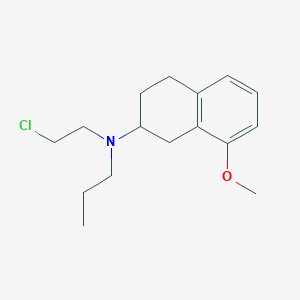
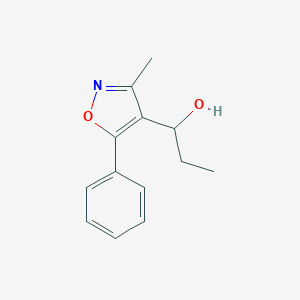
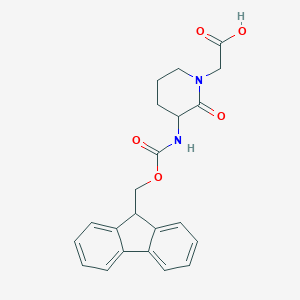

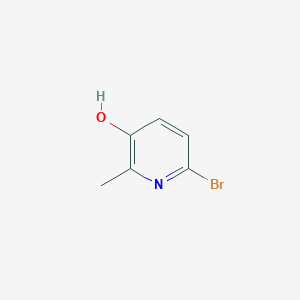
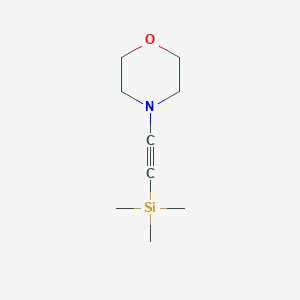
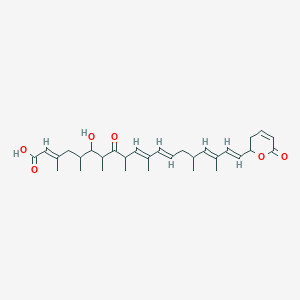
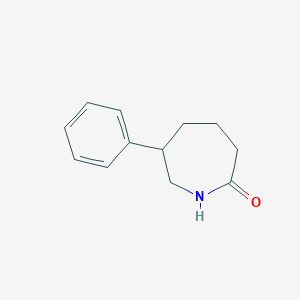
![(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B51057.png)
